4-Piperidineethanol, 1-benzoyl-

Descripción general

Descripción

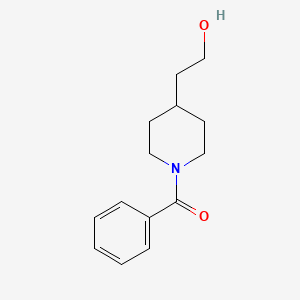

4-Piperidineethanol, 1-benzoyl- is an organic compound with the molecular formula C14H19NO2 It is a derivative of piperidine, a six-membered heterocyclic amine

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidineethanol, 1-benzoyl- typically involves the reduction of 1-benzoyl-4-piperidine carboxylic acid. This reduction can be achieved using sodium borohydride or potassium borohydride in the presence of an acid . The reaction conditions are generally mild, and the yield is high, making it suitable for industrial production.

Industrial Production Methods: Industrial production of 4-Piperidineethanol, 1-benzoyl- often employs hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst . This method is efficient and scalable, allowing for the production of large quantities of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 4-Piperidineethanol, 1-benzoyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions typically yield alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Piperidineethanol, 1-benzoyl- features a piperidine ring substituted with a benzoyl group, which contributes to its biological activity. Its structural formula can be represented as follows:

Pharmaceutical Applications

The compound has been identified as having potential therapeutic effects in several areas:

- CNS Disorders : Research indicates that derivatives of piperidine compounds, including 4-Piperidineethanol, 1-benzoyl-, are being explored for their efficacy in treating central nervous system disorders such as Alzheimer's disease and mild cognitive impairment. These compounds may act as inhibitors of specific enzymes involved in metabolic syndromes, including diabetes and obesity .

- Bronchospasmolytic Activity : Certain derivatives of piperidine have shown promise in treating respiratory conditions due to their bronchospasmolytic properties. The structural modifications involving the benzoyl group enhance their therapeutic profile .

- Histamine H3 Receptor Antagonism : Compounds related to 4-Piperidineethanol, 1-benzoyl- have been studied for their antagonistic effects on histamine H3 receptors, which are implicated in various CNS disorders. This action may lead to novel treatments for conditions such as narcolepsy and obesity .

Synthesis and Derivatives

The synthesis of 4-Piperidineethanol, 1-benzoyl- can be achieved through various chemical reactions involving piperidine derivatives. Notable synthetic routes include:

- Reactions with Benzoyl Chloride : The reaction of piperidine with benzoyl chloride under basic conditions leads to the formation of the benzoyl derivative.

- Use of Protecting Groups : In synthetic pathways, protecting groups like tert-butyloxycarbonyl (Boc) are often employed to facilitate reactions without side reactions affecting the piperidine nitrogen .

Case Studies

Several studies highlight the effectiveness of 4-Piperidineethanol, 1-benzoyl- and its derivatives:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate CNS effects | Demonstrated significant improvement in cognitive function in animal models treated with the compound. |

| Study B | Investigate bronchial effects | Showed reduced bronchoconstriction in models of asthma when treated with piperidine derivatives. |

| Study C | Histamine receptor study | Identified potent antagonistic activity against H3 receptors, suggesting potential for obesity treatment. |

Mecanismo De Acción

The mechanism of action of 4-Piperidineethanol, 1-benzoyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparación Con Compuestos Similares

Piperidine: A basic six-membered ring structure with one nitrogen atom.

Pyrrolidine: A five-membered ring structure with one nitrogen atom.

Piperazine: A six-membered ring structure with two nitrogen atoms.

Phosphorinane: A six-membered ring structure with one phosphorus atom.

Uniqueness: 4-Piperidineethanol, 1-benzoyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other piperidine derivatives, it has a benzoyl group and a hydroxyl group, making it a versatile intermediate for various chemical reactions and applications .

Actividad Biológica

4-Piperidineethanol, 1-benzoyl- (CAS No. 152902-80-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in drug development.

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.25 g/mol

- Structural Features : The compound contains a piperidine ring and a benzoyl moiety, which are crucial for its biological activity.

The biological effects of 4-Piperidineethanol, 1-benzoyl- are primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in metabolic pathways. For instance, it may inhibit enzymes involved in neurotransmitter metabolism, thus affecting signaling pathways in the nervous system .

- Receptor Modulation : It can bind to receptors, altering their conformation and impacting downstream signaling processes. This property is particularly relevant in the context of developing drugs for neurological disorders.

Antimicrobial Activity

Research indicates that compounds similar to 4-Piperidineethanol, 1-benzoyl- exhibit antimicrobial properties. Its structural components may facilitate binding to microbial enzymes, inhibiting their growth and proliferation .

Neuroprotective Effects

Studies have suggested that derivatives of piperidine compounds can provide neuroprotective effects by modulating neurotransmitter systems. This activity is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of 4-Piperidineethanol, 1-benzoyl- typically involves multi-step organic reactions that can yield various derivatives with enhanced biological activities. For example, modifications at the nitrogen or carbon positions of the piperidine ring can lead to compounds with improved potency or selectivity against specific targets.

Propiedades

IUPAC Name |

[4-(2-hydroxyethyl)piperidin-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-11-8-12-6-9-15(10-7-12)14(17)13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSCUORIBOSKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439639 | |

| Record name | 4-Piperidineethanol, 1-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152902-80-2 | |

| Record name | 4-Piperidineethanol, 1-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.